molecular formula C6H4BrCl2NO B6303982 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride CAS No. 2056110-56-4

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

Cat. No.: B6303982
CAS No.: 2056110-56-4
M. Wt: 256.91 g/mol
InChI Key: ROXOSXBSRHVOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a chemical compound with the molecular formula C6H4BrCl2NO and a molecular weight of 256.91 g/mol . This compound is notable for its applications in various scientific research fields and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride typically involves the halogenation of pyridine derivatives. The process often includes the use of brominating and chlorinating agents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions, followed by purification steps to isolate the hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical reactivity and properties, making it valuable for various applications .

Properties

IUPAC Name

5-bromo-4-chloropyridine-3-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO.ClH/c7-5-2-9-1-4(3-10)6(5)8;/h1-3H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXOSXBSRHVOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2056110-56-4
Record name 3-Pyridinecarboxaldehyde, 5-bromo-4-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2056110-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.